molecular formula C21H22N2O2 B5835561 3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid

3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B5835561
M. Wt: 334.4 g/mol
InChI Key: WQKWDZFHTXFUOH-UHFFFAOYSA-N
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Description

3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with a dimethylamino group and a phenyl group

Preparation Methods

The synthesis of 3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving an amine and a diketone.

    Substitution Reactions:

    Formation of the Propanoic Acid Moiety:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds to 3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid include:

    3-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}propanoic acid: Lacks the phenyl group at the 5-position of the pyrrole ring.

    3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}acetic acid: Has an acetic acid moiety instead of a propanoic acid group.

    3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}butanoic acid: Contains a butanoic acid group instead of a propanoic acid group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the dimethylamino and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-[4-(dimethylamino)phenyl]-5-phenylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-22(2)17-8-10-18(11-9-17)23-19(13-15-21(24)25)12-14-20(23)16-6-4-3-5-7-16/h3-12,14H,13,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKWDZFHTXFUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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